2-Hydroxy-4-methyl-2,4,6-cycloheptatrien-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tropolone can be synthesized through several methods. One common method involves the reaction of 1,2-cycloheptadiene with ozone, followed by reduction with zinc in acetic acid . Another method includes the oxidation of 2,4,6-cycloheptatrien-1-one using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of tropolone typically involves the oxidation of 2,4,6-cycloheptatrien-1-one using various oxidizing agents under controlled conditions . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tropolone undergoes various chemical reactions, including:
Oxidation: Tropolone can be oxidized to form tropolone quinone.
Reduction: It can be reduced to form dihydrotropolone.
Substitution: Tropolone can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone.
Reduction: Zinc in acetic acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Tropolone quinone.
Reduction: Dihydrotropolone.
Substitution: Nitro-tropolone, halogenated tropolone.
Scientific Research Applications
Tropolone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential use in pharmaceuticals due to its biological activity.
Industry: Used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
Tropolone exerts its effects through its ability to chelate metal ions, forming stable complexes . This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to its antimicrobial and antifungal properties . The molecular targets include various metal ions such as iron and copper .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2,4,6-cycloheptatrien-1-one .
- 2-Methoxy-2,4,6-cycloheptatrien-1-one .
- 2-Hydroxy-4-(1-methylethyl)-2,4,6-cycloheptatrien-1-one .
Uniqueness
Tropolone is unique due to its non-benzenoid aromatic structure and its ability to form stable metal complexes . This property makes it valuable in coordination chemistry and various biological applications .
Properties
IUPAC Name |
2-hydroxy-6-methylcyclohepta-2,4,6-trien-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(9)8(10)5-6/h2-5H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSBWFUHZIFLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207026 | |
Record name | 4-Methyltropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-80-2 | |
Record name | 2-Hydroxy-4-methyl-2,4,6-cycloheptatrien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyltropolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyltropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.